molecular formula C10H9BrO3 B2506191 (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2470279-65-1

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2506191
CAS No.: 2470279-65-1
M. Wt: 257.083
InChI Key: DMMNABGUQCWOAR-SSDLBLMSSA-N
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Description

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.083. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 5-bromobenzofuranyl aryl ureas and carbamates involves forming the benzofuran ring by reacting bromo salicylaldehyde with diethyl bromomalonate. These compounds were screened for antimicrobial activities, showcasing the utility of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives in developing potential antimicrobial agents (Kumari et al., 2019).

Antimicrobial Activities

  • A novel series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, derived from 5-bromobenzofuran-2-carboxylic acid, demonstrated significant antimicrobial activities against both Gram-negative and Gram-positive bacterial strains. This highlights the compound's potential as a precursor in synthesizing antimicrobial agents (Sanjeeva et al., 2021).

Supramolecular Chemistry

  • The study of hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid and its cocrystals reveals the importance of this compound in understanding supramolecular interactions. These interactions are crucial for the development of new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antituberculosis Activity

  • The synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, which can be derived from benzofuran compounds, indicate the potential therapeutic applications of this compound derivatives in treating tuberculosis. This underscores the compound's relevance in medicinal chemistry (Thorat et al., 2016).

Material Science Applications

  • The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, including derivatives of benzofuran dicarboxylic acids, highlight the utility of this compound in creating advanced polymers. These materials could have applications in high-performance fibers and plastics, demonstrating the compound's versatility beyond pharmaceuticals (Banihashemi & Toiserkani, 2004).

Properties

IUPAC Name

(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-5,9H,1H3,(H,12,13)/t5-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMNABGUQCWOAR-SSDLBLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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